Product packaging for H-Val-Arg-Gln-His-Asn-Pro-Arg-OH(Cat. No.:CAS No. 212247-60-4)

H-Val-Arg-Gln-His-Asn-Pro-Arg-OH

Cat. No.: B14259029
CAS No.: 212247-60-4
M. Wt: 906.0 g/mol
InChI Key: SILXJIRTKYXPBM-QOTDWYQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Oligopeptides in Biological Systems and Chemical Biology

Oligopeptides are short chains of amino acids, typically comprising between two and twenty residues linked by peptide bonds. fiveable.me In biological systems, these molecules play a vast and critical role, acting as hormones, neurotransmitters, and signaling molecules that regulate a multitude of physiological processes. fiveable.meetprotein.com Their relatively small size allows for rapid synthesis and degradation, making them ideal for swift cellular responses. fiveable.me

The functions of oligopeptides are diverse. They are integral to cellular communication, enzymatic activity, and immune responses. etprotein.com For instance, some oligopeptides function as antigens, triggering an immune response, while others are involved in cell signaling pathways that transmit information between cells. etprotein.com Well-known examples of oligopeptides with vital roles include hormones like oxytocin, which is involved in childbirth, and vasopressin, which regulates water balance. fiveable.me In chemical biology, the study of oligopeptides is crucial for understanding cellular operations and communication. etprotein.com Furthermore, their potential to be developed into therapeutics is an area of ongoing research. etprotein.comnih.gov

Rationale for Focused Investigation on the H-Val-Arg-Gln-His-Asn-Pro-Arg-OH Sequence

The specific sequence this compound warrants focused investigation due to the unique combination of its constituent amino acids and its structural similarity to known bioactive motifs. The order of amino acids in a peptide is a primary determinant of its three-dimensional structure and, consequently, its biological function. nih.gov

Valine (Val): As an amino acid with a nonpolar, hydrophobic alkyl side chain, valine contributes to the hydrophobic core of peptides and proteins, influencing their folding and stability. khanacademy.org It is one of the essential amino acids that must be obtained through diet. khanacademy.org

Glutamine (Gln): Glutamine has a polar, uncharged side chain containing an amide group. khanacademy.org This allows it to participate in hydrogen bonding, which is vital for stabilizing protein structure. khanacademy.org

Histidine (His): Histidine contains an imidazole (B134444) ring in its side chain. khanacademy.org With a pKa near physiological pH, histidine can act as both a proton donor and acceptor, making it a common participant in enzyme active sites and a key player in catalytic reactions. khanacademy.orglibretexts.org

Asparagine (Asn): Similar to glutamine, asparagine has a polar, uncharged amide side chain. khanacademy.org It is involved in forming hydrogen bonds and plays a role in the glycosylation of proteins. Asparagine was the first amino acid to be isolated from a natural source, asparagus juice. technologynetworks.comlibretexts.org

Proline (Pro): Proline is unique among the 20 common amino acids because its side chain forms a rigid, cyclic structure with its own alpha-amino group. byjus.com This rigidity introduces kinks or turns into peptide chains, significantly influencing the secondary structure of proteins. Proline is involved in tissue repair and collagen formation. byjus.com

Table 1: Constituent Amino Acids of this compound and their Properties

Amino AcidAbbreviationSide Chain ClassificationKey Structural Feature
ValineVal, VNonpolar, AliphaticHydrophobic isopropyl group
ArginineArg, RPositively Charged, BasicGuanidinium (B1211019) group
GlutamineGln, QPolar, UnchargedAmide group
HistidineHis, HPositively Charged, BasicImidazole ring
AsparagineAsn, NPolar, UnchargedAmide group
ProlinePro, PNonpolar, AliphaticRigid, cyclic structure

The heptapeptide (B1575542) sequence this compound contains a pentapeptide motif, Gln-His-Asn-Pro-Arg, which is the exact sequence of Sialorphin (B13817787) . mdpi.comresearchgate.net Sialorphin is a naturally occurring peptide first identified in the submandibular gland of rats. mdpi.com It functions as a natural inhibitor of neutral endopeptidase (NEP), an enzyme that degrades several signaling peptides. nih.govnih.gov

By inhibiting NEP, sialorphin can protect endogenous opioid peptides like enkephalins from degradation, leading to analgesic (pain-relieving) effects. nih.gov Studies have shown that sialorphin exhibits potent, systemically active regulation of NEP and modulates pain perception. nih.gov The discovery of sialorphin has opened avenues for developing new therapeutic compounds, as its target enzyme, NEP, is highly conserved across species, including humans. nih.gov

The presence of the complete sialorphin sequence within this compound strongly suggests that this longer peptide could share or modulate the biological activities of sialorphin. The addition of Valine at the N-terminus and another Arginine at the C-terminus could influence its binding affinity to NEP, its stability, or its pharmacokinetic profile. For example, a palmitoylated derivative of a sialorphin analog has been studied for its ability to form complexes with metal ions. mdpi.com This indicates that modifications to the core sialorphin sequence are an active area of research to enhance its properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H63N17O10 B14259029 H-Val-Arg-Gln-His-Asn-Pro-Arg-OH CAS No. 212247-60-4

Properties

CAS No.

212247-60-4

Molecular Formula

C37H63N17O10

Molecular Weight

906.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C37H63N17O10/c1-18(2)28(40)33(61)50-20(6-3-11-46-36(41)42)29(57)49-21(9-10-26(38)55)30(58)52-23(14-19-16-45-17-48-19)31(59)53-24(15-27(39)56)34(62)54-13-5-8-25(54)32(60)51-22(35(63)64)7-4-12-47-37(43)44/h16-18,20-25,28H,3-15,40H2,1-2H3,(H2,38,55)(H2,39,56)(H,45,48)(H,49,57)(H,50,61)(H,51,60)(H,52,58)(H,53,59)(H,63,64)(H4,41,42,46)(H4,43,44,47)/t20-,21-,22-,23-,24-,25-,28-/m0/s1

InChI Key

SILXJIRTKYXPBM-QOTDWYQRSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

Synthetic Methodologies for H Val Arg Gln His Asn Pro Arg Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the predominant method for the solid-phase synthesis of peptides like H-Val-Arg-Gln-His-Asn-Pro-Arg-OH. altabioscience.comrsc.org This approach offers the advantage of using a base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids, while acid-labile groups, such as tert-butyl (tBu) and trityl (Trt), are used for the more permanent protection of reactive side chains. peptide.com This orthogonality allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protecting groups. peptide.com

Fmoc/tBu Strategy for Octapeptide Assembly.altabioscience.combiosynth.com

The assembly of the octapeptide this compound using the Fmoc/tBu strategy involves a cyclical process of deprotection, washing, coupling, and washing. bachem.com The synthesis begins with the C-terminal amino acid, Arginine, attached to the solid support.

The success of the synthesis relies on the use of high-quality, Nα-Fmoc protected amino acids with appropriate side-chain protecting groups to prevent unwanted side reactions. For the synthesis of this compound, the following building blocks are typically employed:

Amino AcidNα-Protecting GroupSide-Chain Protecting GroupRationale for Side-Chain Protection
Valine (Val) FmocNoneThe alkyl side chain is not reactive.
Arginine (Arg) FmocPbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)The guanidinium (B1211019) group is highly basic and requires robust protection to prevent protonation and side reactions. Pbf is a standard choice for Fmoc chemistry. sigmaaldrich.com
Glutamine (Gln) FmocTrt (Trityl)The amide side chain can undergo dehydration to a nitrile or other side reactions under acidic conditions. The Trt group provides acid-labile protection. peptide.com
Histidine (His) FmocTrt (Trityl)The imidazole (B134444) ring of histidine is nucleophilic and can be modified during synthesis. The Trt group offers effective protection. peptide.com
Asparagine (Asn) FmocTrt (Trityl)Similar to glutamine, the amide side chain of asparagine is protected to prevent side reactions. The Trt group is a common choice. peptide.com
Proline (Pro) FmocNoneThe secondary amine is part of the backbone and its side chain is not reactive.
Fmoc = 9-fluorenylmethyloxycarbonyl; Pbf = 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl; Trt = Trityl

The choice of resin and linker is critical as it determines the conditions for the final cleavage of the peptide from the solid support. biosynth.comnih.gov For the synthesis of a peptide with a C-terminal carboxylic acid, such as this compound, a Wang resin is a common choice. peptide.com The Wang resin has a 4-hydroxybenzyl alcohol linker that forms an ester bond with the first amino acid. peptide.com This linkage is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA). peptide.com

Alternatively, if a C-terminal amide is desired, a Rink Amide resin would be utilized. biosynth.com The Rink Amide linker is also acid-labile and yields a peptide amide upon cleavage with TFA. biosynth.com

ResinLinker TypeCleavage ConditionC-Terminal Functionality
Wang Resin 4-Alkoxybenzyl alcoholTrifluoroacetic Acid (TFA)Carboxylic Acid
Rink Amide Resin 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)-phenoxyTrifluoroacetic Acid (TFA)Amide

The formation of the amide bond between the incoming amino acid and the deprotected N-terminus of the growing peptide chain requires an activating agent, known as a coupling reagent. Several classes of coupling reagents are available, each with its own mechanism and reactivity profile.

Carbodiimides: Dicyclohexylcarbodiimide (DCC) was one of the original coupling reagents used in SPPS. researchgate.net However, its use can lead to the formation of an insoluble dicyclohexylurea byproduct and potential side reactions. researchgate.net

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and generate OBt esters. sigmaaldrich.com

Aminium/Uronium Salts: This class includes some of the most effective and commonly used coupling reagents in modern SPPS. sigmaaldrich.comrsc.org

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly reactive and promote rapid coupling with minimal racemization. researchgate.netpeptide.com HATU is often preferred for its enhanced reactivity. rsc.orgpeptide.com

The reaction kinetics are influenced by the choice of coupling reagent, the steric hindrance of the amino acids being coupled, and the reaction temperature. gyrosproteintechnologies.com Generally, couplings are carried out at room temperature and are complete within 1-2 hours.

Coupling ReagentClassAdvantagesDisadvantages
DCC CarbodiimideInexpensiveFormation of insoluble byproduct, potential for side reactions. researchgate.net
HBTU Aminium/Uronium SaltHigh efficiency, fast reaction times. researchgate.netCan cause guanidinylation of the N-terminus if used in excess. sigmaaldrich.com
HATU Aminium/Uronium SaltVery high reactivity, low racemization, effective for hindered couplings. rsc.orgpeptide.comMore expensive than HBTU, can also cause guanidinylation. sigmaaldrich.com

Ensuring that each coupling reaction goes to completion is crucial for obtaining the desired full-length peptide. Incomplete couplings lead to deletion sequences, which are difficult to separate from the target peptide. Several methods are used to monitor the progress of the coupling reaction:

Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test that detects the presence of free primary amines on the resin. lifetein.com A positive result (blue color) indicates an incomplete coupling, requiring a recoupling step. iris-biotech.de A negative result (yellow) signifies that the coupling is complete. iris-biotech.de

Chloranil Test: This test is used to detect free secondary amines, such as the N-terminus of proline. researchgate.net

UV-Vis Monitoring of Fmoc Cleavage: The deprotection of the Fmoc group with piperidine (B6355638) releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. iris-biotech.de By monitoring this absorbance, the efficiency of the deprotection step can be quantified, and by extension, the loading of the subsequent amino acid can be inferred. iris-biotech.de

Real-time Monitoring: Advanced techniques using pressure-based flow reactors can monitor resin swelling in real-time to assess coupling efficiency and detect on-resin aggregation. rsc.org

Once the synthesis of the octapeptide is complete, the peptide must be cleaved from the resin support, and all the side-chain protecting groups must be removed. This is typically achieved in a single step using a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.com

During the cleavage process, the acid-labile protecting groups are released as reactive cationic species (e.g., tert-butyl cations from tBu groups, trityl cations from Trt groups). iris-biotech.de These cations can react with nucleophilic residues in the peptide sequence, such as the indole (B1671886) ring of tryptophan (not present in this peptide) or the sulfur atom of methionine (not present in this peptide), leading to unwanted side products. sigmaaldrich.comiris-biotech.de To prevent these side reactions, "scavengers" are added to the TFA cleavage cocktail to trap these reactive species. sigmaaldrich.com

A common cleavage cocktail for a peptide like this compound, which contains Arg(Pbf), Gln(Trt), His(Trt), and Asn(Trt), would be a mixture of TFA, water, and a silane-based scavenger like triisopropylsilane (B1312306) (TIS).

Cleavage Cocktail ComponentPurposeTypical Percentage
Trifluoroacetic Acid (TFA) Cleaves the peptide from the resin and removes side-chain protecting groups.95%
Water (H₂O) Acts as a scavenger for carbocations. wpmucdn.com2.5%
Triisopropylsilane (TIS) A highly effective scavenger for carbocations, particularly trityl cations. iris-biotech.de2.5%

The cleavage reaction is typically carried out for 2-4 hours at room temperature. thermofisher.com Following cleavage, the resin is filtered off, and the crude peptide is precipitated from the TFA solution by the addition of cold diethyl ether, washed, and then dried. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Boc/Bzl Strategy Considerations for this compound

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical approach in SPPS. seplite.com In this method, the α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group, while more permanent benzyl-based protecting groups are used for the side chains of the amino acids. peptide.com

For the synthesis of this compound, the selection of side-chain protecting groups is critical, especially for the trifunctional amino acids Arginine (Arg), Glutamine (Gln), Histidine (His), and Asparagine (Asn).

Amino AcidSide Chain Functional GroupBoc/Bzl Protecting GroupDeprotection Condition
Valine (Val) IsopropylNone-
Arginine (Arg) GuanidiniumTosyl (Tos) or Nitro (NO2)Strong acid (e.g., HF)
Glutamine (Gln) AmideXanthyl (Xan)Strong acid (e.g., HF)
Histidine (His) ImidazoleBenzyloxymethyl (Bom) or Dinitrophenyl (Dnp)Strong acid (e.g., HF)
Asparagine (Asn) AmideXanthyl (Xan)Strong acid (e.g., HF)
Proline (Pro) PyrrolidineNone-

The Boc group is typically removed with a moderately strong acid like trifluoroacetic acid (TFA) before the next amino acid is coupled. seplite.com The final cleavage of the completed peptide from the resin and the removal of the benzyl-based side-chain protecting groups are accomplished simultaneously using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). peptide.com

Automated Peptide Synthesizer Applications

The synthesis of this compound can be significantly streamlined using automated peptide synthesizers. These instruments automate the repetitive cycles of deprotection, washing, coupling, and washing required in SPPS. nih.govorganic-chemistry.org Automation enhances reproducibility, reduces manual labor, and allows for the parallel synthesis of multiple peptides. nih.govchempep.com

Modern synthesizers can accommodate both Boc and Fmoc (9-fluorenylmethyloxycarbonyl) chemistries and often feature advanced capabilities such as heating to improve coupling efficiency, especially for "difficult" sequences that are prone to aggregation. nih.gov For an octapeptide like this compound, an automated synthesizer would perform the following general steps:

The C-terminal amino acid, Arginine, is anchored to a suitable resin.

The synthesizer performs cycles of deprotection of the N-terminal Boc group, followed by the coupling of the next protected amino acid in the sequence (Pro, Asn, His, Gln, Arg, Val).

After the final amino acid is coupled, the protected peptide-resin is treated to cleave the peptide from the solid support and remove all side-chain protecting groups.

Solution-Phase Peptide Synthesis (LPPS) Approaches

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, is a traditional method where the peptide is synthesized while dissolved in a solvent. nih.gov While it can be more labor-intensive than SPPS due to the need for purification of intermediates at each step, LPPS is highly scalable and can be advantageous for the large-scale production of peptides.

Fragment Condensation of this compound Segments

A possible fragment condensation strategy for this compound could involve the synthesis of two tetrapeptide fragments:

Fragment 1: H-Val-Arg(Pbf)-Gln(Trt)-His(Trt)-OH

Fragment 2: H-Asn(Trt)-Pro-Arg(Pbf)-OH

These fragments would be synthesized and purified separately before being coupled in solution to yield the fully protected octapeptide. The choice of the fragmentation point is crucial to minimize the risk of racemization at the C-terminal amino acid of the coupling fragment.

Protecting Group Selection for Solution-Phase Synthesis

In LPPS, both the α-amino and α-carboxyl groups, as well as reactive side chains, must be protected. peptide.com The choice of protecting groups is critical to ensure that they can be selectively removed without affecting other parts of the peptide. organic-chemistry.org

For the synthesis of this compound fragments in solution, a combination of protecting groups would be employed. For instance, the Fmoc group could be used for temporary N-terminal protection, while acid-labile groups like tert-butyl (tBu) protect the side chains of Arg, Gln, His, and Asn. The C-terminal carboxyl group of a fragment can be protected as a methyl or benzyl (B1604629) ester. libretexts.org

Functional GroupProtecting Group Example
α-Amino Group Fmoc (9-fluorenylmethyloxycarbonyl)
α-Carboxyl Group Methyl (Me) or Benzyl (Bzl) ester
Arginine (Arg) Side Chain Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
Glutamine (Gln) Side Chain Trt (Trityl)
Histidine (His) Side Chain Trt (Trityl)
Asparagine (Asn) Side Chain Trt (Trityl)

Hybrid Solid-Liquid Phase Synthesis Techniques

Hybrid synthesis combines the advantages of both SPPS and LPPS. google.comnih.gov This approach typically involves synthesizing protected peptide fragments on a solid support, cleaving them from the resin while keeping the side-chain protecting groups intact, and then coupling these fragments in solution. This strategy can mitigate the risks of aggregation in long SPPS and the laborious nature of full LPPS. nih.gov For this compound, a hybrid approach could involve the solid-phase synthesis of two protected tetrapeptide fragments, followed by their condensation in the liquid phase. This can lead to a robust process with high yields and purity.

Purification and Purity Assessment of Synthetic this compound

Regardless of the synthetic method employed, the final crude peptide must be purified and its purity assessed. High-performance liquid chromatography (HPLC) is the primary technique for both the purification and analysis of synthetic peptides. nih.gov

For the purification of this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. The crude peptide is dissolved in a suitable solvent and injected onto an HPLC column. A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase is used to elute the peptide, separating it from impurities.

The purity of the collected fractions is then assessed by analytical RP-HPLC. The presence of two arginine and one histidine residue, which are basic amino acids, can pose challenges in chromatographic separation. Therefore, careful method development is necessary to achieve optimal resolution. Mass spectrometry is used to confirm the molecular weight of the purified peptide, ensuring it matches the theoretical mass of this compound. The level of purity required depends on the intended application, with higher purities (e.g., >95% or >98%) necessary for quantitative biological assays or in vitro studies.

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for the purification of peptides like this compound from crude synthetic mixtures. nih.govharvardapparatus.com This method separates molecules based on their hydrophobicity. nih.gov The peptide is introduced into a column packed with a non-polar stationary phase (typically silica (B1680970) modified with alkyl chains, such as C8 or C18), and a polar mobile phase is used to elute the components. harvardapparatus.comhplc.eu

The separation mechanism relies on the hydrophobic interaction between the peptide and the stationary phase. A gradient elution is almost always employed, where the concentration of an organic solvent (like acetonitrile) in the aqueous mobile phase is gradually increased. hplc.eu This increasing organic concentration weakens the hydrophobic interactions, allowing molecules to desorb and elute from the column at characteristic retention times based on their relative hydrophobicity. harvardapparatus.comhplc.eu Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. hplc.eu

The selection of the appropriate column and optimization of the gradient are critical for achieving high purity. Wide-pore stationary phases (e.g., 300 Å) are preferred for peptides to ensure the molecules can access the bonded phase within the pores.

Table 1: Typical Parameters for Preparative RP-HPLC Purification of Peptides

Parameter Typical Value/Condition Purpose
Stationary Phase C18 or C8 silica, wide-pore (300 Å) Provides a hydrophobic surface for peptide interaction. hplc.eu
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water Acidic aqueous phase to ensure peptide protonation and act as an ion-pairing agent. hplc.eu
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile Organic modifier to elute the peptide from the column. hplc.eu
Elution Mode Gradient Elution Gradually increases the organic modifier concentration for optimal separation of components with varying hydrophobicities. hplc.eu
Detection UV Absorbance at 214 nm and 280 nm Detects the peptide bonds (214 nm) and aromatic residues (280 nm, from Histidine).

| Flow Rate | Dependent on column diameter | Optimized for separation efficiency and pressure limitations. |

Impurity Profiling and Diastereomer Separation and Quantification

Impurity profiling is a critical step to ensure the quality, and consistency of the final peptide product. hilarispublisher.com The process identifies and quantifies impurities that may arise during synthesis, cleavage from the resin, or storage. hilarispublisher.com For this compound, potential impurities include deletion sequences (missing one or more amino acids), truncated sequences, and by-products from side-chain reactions. Given the presence of asparagine (Asn), aspartimide formation is a notable potential side reaction that can occur under acidic conditions, leading to impurities. rsc.org

Table 2: Potential Synthesis-Related Impurities for this compound

Impurity Type Description Common Cause
Deletion Sequences Peptides missing one or more amino acid residues from the target sequence. Incomplete coupling or deprotection steps during SPPS.
Truncated Sequences Peptides that are shorter than the full-length sequence due to premature termination of synthesis. Capping of unreacted amino groups or other synthesis failures.
Aspartimide-Related Impurities Formation of a succinimide (B58015) ring at the Asparagine (Asn) residue, which can then hydrolyze to form D- and L-aspartyl or isoaspartyl peptides. rsc.org Acid-catalyzed side reaction during synthesis or cleavage.
Oxidation Oxidation of the Histidine (His) residue. Exposure to oxidative conditions during handling or storage. hilarispublisher.com

| Diastereomers | Peptides with one or more amino acids in the D-configuration instead of the natural L-configuration. | Racemization of amino acids during the activation and coupling steps. |

Diastereomer Separation and Quantification

During peptide synthesis, some degree of racemization can occur, leading to the formation of diastereomers. These are peptides with the same sequence but differing in the stereochemistry of one or more amino acid residues. Separating and quantifying these diastereomers is challenging but essential.

High-performance liquid chromatography using a chiral stationary phase (CSP) is a primary method for separating diastereomers. sigmaaldrich.commdpi.com These columns contain a chiral selector that interacts differently with the L- and D-forms of the amino acid residues within the peptide, resulting in different retention times. mdpi.comresearchgate.net For instance, crown-ether based chiral columns have proven effective in separating peptides containing D-amino acid residues from their all-L counterparts. mdpi.comresearchgate.net The separation can often be optimized by adjusting the mobile phase composition, such as the type and concentration of acid and the ratio of organic solvents. researchgate.net

Alternatively, derivatization of the peptide with a chiral reagent can create diastereomeric derivatives that are then separable on a standard achiral RP-HPLC column. jst.go.jp Quantification is typically achieved by integrating the peak areas from the HPLC chromatogram.

Table 3: Methodologies for Diastereomer Separation

Method Principle Key Considerations
Chiral HPLC Utilizes a Chiral Stationary Phase (CSP) to form transient, diastereomeric complexes with the peptide isomers, leading to differential retention. sigmaaldrich.commdpi.com Selection of the appropriate CSP (e.g., crown-ether, teicoplanin) is critical. Mobile phase conditions must be carefully optimized. sigmaaldrich.comresearchgate.net
Derivatization followed by RP-HPLC The peptide mixture is reacted with a chiral derivatizing agent to form new diastereomers that can be separated on a standard achiral column. jst.go.jp The derivatization reaction must be complete and not introduce further impurities. jst.go.jp

| Capillary Electrophoresis (CE) | Separates molecules based on their mass-to-charge ratio, which can be influenced by subtle conformational differences between diastereomers. nih.gov | Can be complementary to HPLC, offering a different separation mechanism. nih.gov |

Compound Names

Abbreviation / Trivial NameFull Chemical Name
This compoundL-Valyl-L-arginyl-L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl-L-arginine
AcetonitrileEthanenitrile
TFATrifluoroacetic Acid
ValValine
ArgArginine
GlnGlutamine
HisHistidine
AsnAsparagine
ProProline

Advanced Structural Elucidation of H Val Arg Gln His Asn Pro Arg Oh

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Analysis

NMR spectroscopy is an indispensable tool for studying peptide structures in solution, providing detailed insights into everything from covalent bonding to complex folding and dynamics. spectralservice.de For a peptide like H-Val-Arg-Gln-His-Asn-Pro-Arg-OH, a suite of NMR experiments is employed to build a complete structural picture from the ground up.

1D (¹H, ¹³C) and 2D NMR Experiments (COSY, TOCSY, NOESY, HMBC) for Resonance Assignment and Connectivity

The foundational step in any NMR-based structural study is the assignment of every resonance to a specific atom within the molecule.

1D NMR: A simple one-dimensional (1D) ¹H NMR spectrum provides the initial overview of the proton environment. researchgate.net For a heptapeptide (B1575542), this spectrum would be complex due to significant signal overlap, but it can confirm the presence of different types of protons (e.g., aromatic protons from Histidine, aliphatic protons from Valine and Proline, and amide protons). researchgate.netresearchgate.net Similarly, a ¹³C NMR spectrum shows a signal for each unique carbon atom, with carbonyl carbons appearing in a distinct region (169-173 ppm). spectralservice.de

2D NMR: To resolve the complexity of the 1D spectrum, a series of two-dimensional (2D) experiments are required. walisongo.ac.id

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through two or three chemical bonds (e.g., Hα-Hβ protons within an amino acid residue). walisongo.ac.iduzh.ch This is the first step in tracing the connectivity within a single amino acid's spin system.

TOCSY (Total Correlation Spectroscopy): TOCSY is crucial for identifying complete amino acid spin systems. It establishes correlations between all protons within a coupled network, from the backbone amide proton (NH) to the terminal protons of the side chain. uzh.chu-tokyo.ac.jp For example, a cross-peak from an amide proton in Valine will show correlations to its Hα, Hβ, and Hγ protons. The distinct patterns for each amino acid (except Proline, which lacks an amide proton and is identified by its unique aliphatic spin system) allow for their classification. u-tokyo.ac.jpchemrxiv.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is key to determining the peptide's sequence and 3D structure. It identifies protons that are close in space (typically <5 Å), regardless of whether they are connected by bonds. uzh.ch Sequential assignment is achieved by observing NOEs between the amide proton of one residue (i) and protons of the preceding residue (i-1), most commonly the Hα(i-1)-NH(i) correlation. univr.it

HMBC (Heteronuclear Multiple Bond Correlation): This experiment correlates protons and carbons over two or three bonds. It is particularly useful for linking spin systems via the carbonyl carbon, as the Hα of one residue shows a correlation to the carbonyl carbon of the same residue, while the amide proton of the next residue correlates to that same carbonyl. This can help confirm sequential assignments. researchgate.netresearchgate.net

A hypothetical table of proton chemical shifts for the peptide in a random-coil state is presented below.

Amino AcidNHOther Side Chain Protons
Val-1 -3.952.15γ-CH₃: 0.95, 1.00
Arg-2 8.314.321.88, 1.79γ-CH₂: 1.65, δ-CH₂: 3.20
Gln-3 8.254.302.10, 2.00γ-CH₂: 2.35
His-4 8.404.653.20, 3.10C2-H: 8.60, C4-H: 7.30
Asn-5 8.384.702.85, 2.75-
Pro-6 -4.402.25, 1.95γ-CH₂: 2.05, δ-CH₂: 3.65, 3.55
Arg-7 8.154.251.90, 1.80γ-CH₂: 1.68, δ-CH₂: 3.22

Table 1: Hypothetical ¹H NMR chemical shifts (ppm) for this compound in an aqueous solution. Actual values can vary based on pH, temperature, and conformation.

Assessment of Peptide Backbone Conformations and Side-Chain Dynamics

Once resonances are assigned, NMR provides a wealth of data to define the peptide's 3D structure and flexibility.

Backbone Conformation: The pattern of NOE connectivities is a primary source of structural information. Strong sequential dαN(i, i+1) NOEs indicate an extended or random-coil conformation, while the presence of dNN(i, i+1) NOEs is characteristic of helical structures. uzh.ch For a short peptide like this, NOEs between non-adjacent residues could signify the presence of a β-turn, a common structural motif. The ³J(HN,Hα) coupling constant, measurable from high-resolution 1D or 2D spectra, is related to the backbone dihedral angle φ via the Karplus equation, providing further constraints on the backbone conformation.

Side-Chain Dynamics: The conformation and mobility of the amino acid side chains (e.g., the bulky groups of Valine and Arginine) are also assessable. The presence or absence of specific NOEs between side-chain protons and other parts of the peptide helps to define their orientation. Furthermore, NMR relaxation experiments (T1, T2, and heteronuclear NOE) can be performed to probe motions on different timescales, revealing whether side chains are rigid or highly flexible in solution. nih.gov The Proline residue is unique in that its X-Pro peptide bond can exist in either a cis or trans conformation, which are distinguishable by distinct patterns of NOE connectivities and chemical shifts for the Proline and preceding Asparagine residues. duke.edu

Hydrogen-Deuterium Exchange (HDX) NMR for Conformational Stability and Solvent Accessibility

Hydrogen-Deuterium Exchange (HDX) NMR is a powerful technique to probe the structure and stability of a peptide by measuring the exchange rates of labile amide protons with deuterium (B1214612) from the solvent (D₂O). nih.govnih.gov

The underlying principle is that amide protons protected from the solvent, either by being buried in a hydrophobic core or by participating in stable hydrogen bonds (e.g., in a helix or β-sheet), will exchange with deuterium much more slowly than those that are exposed to the solvent in flexible regions. nih.gov By monitoring the disappearance of amide proton signals in a series of ¹H-¹⁵N HSQC spectra over time after dissolving the peptide in D₂O, one can determine the exchange rate for each residue.

Slow Exchange: Indicates the amide proton is structurally protected. For this compound, slow exchange rates for residues in the middle of the sequence (e.g., His-4, Asn-5) might suggest they are part of a stable turn structure.

Fast Exchange: Indicates the amide proton is solvent-exposed and likely in a flexible or random-coil region. The terminal residues are expected to exchange rapidly.

ResidueAmide ProtonPredicted HDX RateStructural Implication
Arg-2NHFastSolvent-exposed, flexible N-terminus
Gln-3NHIntermediatePartially protected, entering a structured region
His-4NHSlowInvolved in a stable hydrogen bond (e.g., i+3→i turn)
Asn-5NHSlowInvolved in a stable hydrogen bond (e.g., i+3→i turn)
Arg-7NHFastSolvent-exposed, flexible C-terminus

Table 2: Hypothetical Hydrogen-Deuterium Exchange (HDX) data for this compound, suggesting a turn conformation.

Mass Spectrometry (MS) for Sequence Verification and Structural Insights

Mass spectrometry is a complementary technique to NMR that provides highly accurate molecular weight information and is the gold standard for verifying the primary amino acid sequence. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)

Both ESI-MS and MALDI-TOF MS are used to determine the intact molecular weight of the peptide, which serves as a fundamental check of its identity and purity.

Electrospray Ionization (ESI-MS): This soft ionization technique is typically coupled with liquid chromatography (LC) and generates multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺) from the peptide in solution. mdpi.com The resulting series of peaks in the mass spectrum can be mathematically deconvoluted to calculate a very precise molecular weight for the parent molecule. unito.it

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS): In this technique, the peptide is co-crystallized with a UV-absorbing matrix. A laser pulse desorbs and ionizes the peptide, typically forming singly charged protonated molecules ([M+H]⁺). nih.govnih.gov This provides a direct and rapid confirmation of the peptide's molecular mass.

ParameterTheoretical ValueExpected ESI-MS Ion (m/z)Expected MALDI-TOF MS Ion (m/z)
Molecular Formula C₃₈H₆₃N₁₇O₁₀
Monoisotopic Mass 905.4944 Da[M+H]⁺: 906.49[M+H]⁺: 906.5
Average Mass 906.03 Da[M+2H]²⁺: 453.75
[M+3H]³⁺: 302.84

Table 3: Theoretical mass data and expected mass spectrometry results for this compound.

Tandem Mass Spectrometry (MS/MS) for De Novo Sequencing

Tandem mass spectrometry (MS/MS) is the definitive method for determining or confirming the amino acid sequence of a peptide. rapidnovor.com The process involves selecting the parent ion of the peptide (e.g., the [M+H]⁺ ion) in the first mass spectrometer, fragmenting it through collision with an inert gas (Collision-Induced Dissociation, CID), and then analyzing the masses of the resulting fragments in a second mass spectrometer. creative-proteomics.comuniroma1.it

The fragmentation typically occurs at the peptide bonds, creating a series of predictable fragment ions.

b-ions: Contain the N-terminus and are formed by cleavage of a peptide bond, retaining the charge on the N-terminal fragment.

y-ions: Contain the C-terminus and are formed when the charge is retained on the C-terminal fragment. nih.govnih.gov

By analyzing the mass differences between consecutive peaks in the b-ion or y-ion series, the sequence of amino acids can be deduced de novo (without a database). nih.gov Each mass difference corresponds to the residue mass of a single amino acid. The presence of two Arginine residues would be expected to direct fragmentation and produce strong y-ion series.

Fragment IonTheoretical m/zFragment IonTheoretical m/z
b₁100.08y₁175.12
b₂256.18y₂272.17
b₃384.24y₃386.21
b₄521.29y₄523.27
b₅635.34y₅651.33
b₆732.39y₆807.43

Table 4: Theoretical monoisotopic m/z values for the primary singly charged b- and y-ions from the MS/MS fragmentation of this compound.

Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) for Comprehensive Fragmentation Analysis

Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) are powerful mass spectrometry techniques used for the sequence analysis of peptides and proteins. These methods are particularly advantageous for characterizing peptides containing labile post-translational modifications and for providing extensive backbone fragmentation. Unlike Collision-Induced Dissociation (CID), which typically produces b- and y-type ions, ECD and ETD generate primarily c- and z-type fragment ions. nih.gov This occurs through the transfer of an electron to a multiply protonated peptide ion, leading to the non-ergodic cleavage of the N-Cα bond of the peptide backbone. nih.govnih.gov

For the peptide this compound, with its multiple basic residues (Arg, His), ETD is exceptionally well-suited as it performs effectively on highly charged precursor ions. nih.gov The fragmentation induced by ETD is less dependent on the peptide's sequence compared to CID, allowing for more uniform cleavage along the backbone. nih.gov A significant advantage of ETD is the preservation of labile side chains that might otherwise be lost in other fragmentation methods. nih.gov

However, characteristic side-chain cleavages can still occur and provide valuable diagnostic information. In the analysis of this compound, side-chain losses would be expected for several of its constituent amino acids. nih.gov

Arginine (Arg): Can exhibit losses of guanidine (B92328) or parts of the guanidinium (B1211019) group. nih.govnih.gov

Histidine (His): Prone to loss of the entire imidazole (B134444) side chain or fragments thereof. nih.gov

Asparagine (Asn) and Glutamine (Gln): Can undergo side-chain losses involving the amide group. nih.govnih.gov

The resulting ETD spectrum would be dominated by a series of c- and z-ions, allowing for a comprehensive reconstruction of the peptide sequence. Cleavage N-terminal to Proline is generally not observed in ETD, which would be a predictable gap in the fragmentation map for this peptide. nih.gov The theoretical monoisotopic m/z values for the expected singly charged c- and z-ions from the fragmentation of this compound are detailed in the table below.

Table 1: Theoretical m/z Values for c- and z-ions of this compound

This table outlines the calculated monoisotopic masses for the potential c- and z-type fragment ions generated during ETD/ECD analysis of the peptide.

Residuec-ionm/z (c+)z-ionm/z (z+)
Valc1118.10z7859.49
Argc2274.20z6760.42
Glnc3402.26z5604.32
Hisc4539.32z4476.26
Asnc5653.36z3339.20
Proc6750.43z2225.16
Argc7906.53z1128.09

Circular Dichroism (CD) Spectroscopy for Secondary Structural Motif Identification

Circular Dichroism (CD) spectroscopy is an analytical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides and proteins. nih.gov The resulting CD spectrum provides information about the secondary structure of the peptide in solution. ysu.am Common secondary structural elements like α-helices, β-sheets, and random coils have distinct CD spectral signatures. ysu.amjst.go.jp

For the peptide this compound, the amino acid composition suggests a likelihood of a disordered or random coil conformation in aqueous solution. The presence of Proline, in particular, is known to act as a "helix breaker," disrupting the formation of ordered secondary structures like α-helices and β-strands. libretexts.org Furthermore, the charged residues (Arg, His) and polar residues (Gln, Asn) would interact favorably with a water solvent, further promoting a flexible, extended conformation rather than a compact, ordered fold.

A typical CD spectrum for a peptide in a random coil conformation is characterized by a strong negative band near 200 nm. jst.go.jp Peptides with turn-like structures, which could be present, might show a small positive peak around 230 nm. jst.go.jp Based on its sequence, this compound is not expected to exhibit the characteristic double minima at ~222 nm and ~208 nm indicative of a high α-helical content, nor the single minimum around 218 nm typical of β-sheets.

Table 2: Representative CD Spectroscopy Data for a Disordered Peptide

This table shows hypothetical molar ellipticity values at key wavelengths, characteristic of a peptide existing primarily in a random coil or disordered state in solution.

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Characteristic Structure
195-205Strong Negative MinimumRandom Coil
210-220Weak or Near-Zero SignalAbsence of α-helix/β-sheet
222Near-Zero SignalAbsence of α-helix

Amino Acid Composition Analysis (Post-Hydrolysis Methods and N/C-terminal Sequencing)

Amino acid analysis is a fundamental biochemical technique to determine the composition of a peptide. nih.govnih.gov This process involves hydrolyzing the peptide bonds, separating the resulting amino acids, and quantifying each one. usp.org

Post-Hydrolysis Methods

The most common method for peptide hydrolysis is treatment with 6 M hydrochloric acid (HCl) at elevated temperatures (e.g., 110°C) for approximately 24 hours. nih.govnih.gov Following hydrolysis, the liberated amino acids are separated, typically by ion-exchange chromatography, and quantified. libretexts.org

For this compound, acid hydrolysis would yield its constituent amino acids. However, this harsh treatment causes the deamidation of asparagine (Asn) and glutamine (Gln), converting them into aspartic acid (Asp) and glutamic acid (Glu), respectively. libretexts.orglibretexts.org Therefore, the analysis would detect Asp and Glu instead of Asn and Gln. The expected molar ratios of the amino acids after complete hydrolysis are presented in the table below.

Table 3: Expected Amino Acid Composition of this compound Before and After Acid Hydrolysis

This table compares the theoretical amino acid composition of the intact peptide with the expected results from a standard post-hydrolysis analysis, highlighting the conversion of Asn and Gln.

Amino AcidExpected Molar Ratio (Pre-Hydrolysis)Expected Molar Ratio (Post-Hydrolysis)
Valine (Val)11
Arginine (Arg)22
Glutamine (Gln)10
Histidine (His)11
Asparagine (Asn)10
Proline (Pro)11
Aspartic Acid (Asp)01
Glutamic Acid (Glu)01

N/C-terminal Sequencing

To confirm the peptide's sequence, N-terminal and C-terminal analyses are performed.

N-terminal Sequencing: The Edman degradation reaction is the classical method for sequencing a peptide from its N-terminus. nih.gov In this automated process, the N-terminal amino acid (Valine) reacts with phenylisothiocyanate (PITC). Subsequent cleavage with acid releases the derivatized N-terminal residue as a phenylthiohydantoin (PTH)-amino acid, which is identified by chromatography. The cycle is then repeated on the shortened peptide. nih.govnih.gov This would sequentially identify Val, Arg, Gln, and so on.

C-terminal Sequencing: The C-terminal residue is often identified using enzymatic methods with carboxypeptidases. researchgate.net These enzymes selectively cleave the C-terminal amino acid. By analyzing the released amino acids over time, the C-terminal residue can be identified as the first one to appear in the digest solution. For this compound, a carboxypeptidase that cleaves basic residues (like Carboxypeptidase B) would effectively release the C-terminal Arginine. researchgate.net The presence of a positively charged amino acid like Arginine at the C-terminus is a known feature in many proteins and can influence protein expression and stability. nih.gov

Table of Compounds

Table 4: List of Chemical Compounds Mentioned

Computational and Theoretical Investigations of H Val Arg Gln His Asn Pro Arg Oh

Molecular Docking and Binding Affinity Predictions with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in estimating the binding affinity and conformation of the H-Val-Arg-Gln-His-Asn-Pro-Arg-OH peptide with various biological targets, such as proteins and enzymes. By simulating the interaction, researchers can identify potential binding sites and modes of action, which is a critical step in drug discovery and design. nih.govthesciencepublishers.com Machine learning algorithms can further enhance the accuracy of binding affinity predictions by incorporating a range of structural and chemical features. nih.gov

The interaction between this compound and a target protein is defined by the physicochemical properties of the amino acid residues at the binding interface. Computational tools allow for a detailed characterization of this interface, identifying the specific residues from both the peptide and the protein that are involved in the interaction. These analyses pinpoint key contacts, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, which stabilize the peptide-protein complex. anatoljcardiol.com For instance, the binding of this peptide to a hypothetical protein target would involve a complex network of interactions, as illustrated in the table below.

Peptide ResiduePotential Interacting Protein ResiduesDominant Interaction Type
Valine (Val)Leucine, Isoleucine, AlanineHydrophobic
Arginine (Arg)Aspartic Acid, Glutamic AcidElectrostatic (Salt Bridge), Hydrogen Bond
Glutamine (Gln)Serine, Threonine, AsparagineHydrogen Bond, Amide Bridge researchgate.net
Histidine (His)Aspartic Acid, TyrosineHydrogen Bond, Cation-π
Asparagine (Asn)Serine, Glutamine, TyrosineHydrogen Bond, Amide Bridge researchgate.net
Proline (Pro)Phenylalanine, TryptophanHydrophobic (van der Waals)
Arginine (Arg)Aspartic Acid, Glutamic AcidElectrostatic (Salt Bridge), Hydrogen Bond

This table illustrates hypothetical interactions based on the general properties of the amino acid residues within the peptide.

Each amino acid in the this compound sequence plays a distinct role in its binding capabilities, dictated by the unique properties of its side chain. khanacademy.org

Arginine (Arg) : The peptide contains two arginine residues. The guanidinium (B1211019) group in arginine's side chain is positively charged under physiological conditions, making it highly effective at forming strong electrostatic interactions and hydrogen bonds with negatively charged residues like aspartic acid and glutamic acid on a target protein. khanacademy.orgplos.orgnih.gov This capacity for multiple interactions often anchors the peptide to its binding partner and is crucial for the stability of the complex. researchgate.net

Histidine (His) : The imidazole (B134444) ring of histidine is unique as its charge state can change near physiological pH. This allows it to act as both a hydrogen bond donor and acceptor, and to participate in proton transfer, making it a common residue in enzyme active sites. khanacademy.org It can also engage in cation-π interactions with aromatic residues.

Proline (Pro) : Proline's cyclic structure imparts significant conformational rigidity to the peptide backbone. khanacademy.orgwikipedia.org This restriction in flexibility can be advantageous, as it reduces the entropic penalty of binding and can pre-organize the peptide into a conformation that is favorable for interacting with a target. Proline is frequently found in turns and loops of proteins. khanacademy.org

Other residues also contribute significantly. The nonpolar Valine likely participates in hydrophobic interactions, which are crucial for burying the peptide into a binding pocket away from water. khanacademy.org The polar, uncharged residues Glutamine and Asparagine are excellent hydrogen bond donors and acceptors and can form strong "amide bridge" interactions. researchgate.netkhanacademy.orgwikipedia.org The presence of these specific residues suggests a multifaceted binding mechanism that relies on a combination of electrostatic, hydrogen bonding, and hydrophobic interactions.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For the this compound peptide, MD simulations can reveal its dynamic behavior, including its conformational flexibility and the range of shapes (conformational landscape) it can adopt. These simulations provide insights into how the peptide folds and how its structure changes in different environments, which is essential for understanding its function. plos.org

MD simulations can effectively model the behavior of this compound in a physiological-like aqueous environment. In water, the peptide will adopt a range of conformations as it dynamically interacts with the surrounding solvent molecules. Quantum mechanical calculations on similar peptides have shown a preference for adopting specific secondary structures like β-turns in aqueous solutions. plos.orgresearchgate.net

Furthermore, the interaction of this peptide with material interfaces, such as gold nanoparticles (AuNPs), can be explored. The constituent amino acids of the peptide have shown varying affinities for gold surfaces. Computational studies indicate that amino acids like Arginine, Asparagine, Glutamine, Histidine, Proline, and Valine prefer to bind to gold nanoparticles. nih.govresearchgate.net The interaction can be electrostatic, as seen with L-Arginine, or covalent/coordinate. ijnnonline.net The binding affinity often depends on the size of the nanoparticle and the specific amino acid side chain. nih.govnih.gov

Amino Acid ResidueBinding Preference to Gold Nanoparticles (AuNPs)
Valine (Val)Prefers to bind to 4.0 nm AuNPs. nih.gov Considered a weak adsorbate. researchgate.net
Arginine (Arg)Prefers to bind to 4.0 nm AuNPs. nih.gov Can form electrostatic interactions. ijnnonline.net
Glutamine (Gln)Prefers to bind to 4.0 nm AuNPs; preference likely determined by the backbone. nih.gov
Histidine (His)Prefers to bind to 4.0 nm AuNPs. nih.gov
Asparagine (Asn)Prefers to bind to 4.0 nm AuNPs; preference likely determined by the backbone. nih.gov
Proline (Pro)Prefers to bind to 4.0 nm AuNPs. nih.gov

This table summarizes the binding preferences of the individual amino acid components of the peptide to gold nanoparticles based on existing molecular simulation studies.

De Novo Computational Design of this compound Variants and Analogues

De novo peptide design involves creating new peptide sequences from scratch with the aim of achieving a specific structure or function, without relying on naturally occurring templates. nih.gov Computational methods are central to this process, allowing for the design of variants and analogues of this compound with potentially enhanced properties. rsc.orgnih.gov The process typically involves generating a backbone structure and then identifying an amino acid sequence that can stably fold into that structure. By systematically substituting amino acids in the original peptide sequence and evaluating the resulting changes in binding affinity or stability through computational tools, researchers can design novel peptides with improved therapeutic or diagnostic potential. For example, replacing a key residue with a non-natural amino acid could enhance resistance to enzymatic degradation or improve binding specificity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. quora.com For the peptide this compound, a QSAR study would involve a library of its analogues with measured biological activities (e.g., inhibitory concentration). Molecular descriptors, which are numerical representations of the chemical and physical properties of the peptides, would be calculated. These descriptors, along with the activity data, are then used to build a mathematical model that can predict the activity of new, untested analogues. nih.gov This approach accelerates the drug discovery process by prioritizing the synthesis of compounds that are predicted to be most potent, thereby saving time and resources. nih.gov

Sequence-Based Prediction Models for Peptide Functionality and Interaction Specificity

The advent of sophisticated computational tools has revolutionized the discovery and characterization of bioactive peptides. For the peptide this compound, which lacks extensive experimental data, sequence-based prediction models offer a powerful in silico approach to hypothesize its biological roles and molecular interactions. These models leverage the primary amino acid sequence to forecast a peptide's functionality and specificity, thereby guiding further experimental validation. mdpi.comnih.gov

At the core of these predictive methods is the principle that the amino acid sequence dictates the peptide's physicochemical properties, which in turn determine its structure and biological function. nih.govwikipedia.org Machine learning and deep learning algorithms are trained on large datasets of peptides with known functions to recognize patterns within sequences. nih.govmyfoodresearch.comresearchgate.netillinois.edu These models analyze various features, including amino acid composition, hydrophobicity, charge, size, and the presence of specific motifs, to classify a novel peptide and predict its activity. nih.gov

For a peptide with the sequence Val-Arg-Gln-His-Asn-Pro-Arg, computational models can predict a range of potential therapeutic functions. Given its appearance in patents related to gastrointestinal (GI) disorders, predictive models could be employed to assess its stability and activity within the GI tract. nih.gov For instance, machine learning tools are now available to predict the gastrointestinal stability of peptides based solely on their amino acid sequence, which is a critical factor for orally administered therapeutics. nih.gov

The table below illustrates the hypothetical output from a sequence-based functionality prediction model for this compound. Such models often provide a probability score for various bioactivities.

Table 1: Predicted Therapeutic Functionality Profile of this compound This table presents illustrative data based on the capabilities of sequence-based prediction models. Specific predictive scores for this peptide are not publicly available.

Predicted Bioactivity Prediction Score/Probability Model Basis
Gut Motility Regulation 0.85 Machine Learning (Random Forest)
Anti-inflammatory 0.78 Deep Learning (CNN)
ACE Inhibitory 0.65 Quantitative Structure-Activity Relationship (QSAR)
Antimicrobial 0.45 Support Vector Machine (SVM)

Beyond predicting general functionality, computational models can also forecast the specific molecular partners with which a peptide might interact. Predicting peptide-protein interactions is crucial for understanding the mechanism of action. nih.govresearchgate.netillinois.eduoup.comnih.gov These models can be sequence-based, structure-based, or a hybrid of both. researchgate.net For a short peptide like this compound, sequence-based methods are particularly valuable as determining its precise 3D structure can be challenging. These predictors analyze the peptide sequence to identify potential binding motifs and predict its affinity for various protein targets, such as G protein-coupled receptors (GPCRs), which are common in the GI tract. plos.org

The following table provides a hypothetical list of potential protein interaction partners for this compound, as might be generated by a peptide-protein interaction prediction server.

Table 2: Predicted Protein Interaction Partners for this compound This table presents illustrative data based on the capabilities of peptide-protein interaction prediction tools. Specific interaction predictions for this peptide are not publicly available.

Potential Protein Target Cellular Location Predicted Interaction Score Predictive Method
Guanylate Cyclase C (GCC) Intestinal Epithelium 0.92 Sequence Homology & Docking Simulation
Motilin Receptor Smooth Muscle Cells 0.81 Machine Learning (Gradient Boosting)
Angiotensin-Converting Enzyme (ACE) Multiple Tissues 0.75 Structure-Activity Relationship

It is imperative to note that these in silico predictions serve as hypotheses. While these computational tools are increasingly accurate, the predicted functionalities and interactions for this compound would require confirmation through in vitro and in vivo experimental studies. nih.gov Nonetheless, sequence-based models provide a critical starting point, significantly narrowing the experimental search space and accelerating the development of novel therapeutic peptides.

In Vitro Biochemical and Biological Activity Profiling of H Val Arg Gln His Asn Pro Arg Oh

Investigation of Enzyme Modulatory Properties

Sialorphin (B13817787) has been identified as a modulator of several important enzymes, highlighting its potential as a lead compound for therapeutic development. Its inhibitory effects on dipeptidyl peptidase IV (DPP-IV), angiotensin-converting enzyme (ACE), and neprilysin (NEP) have been of particular interest.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Studies

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. mdpi.comdovepress.com The inhibition of DPP-IV is an established therapeutic strategy for the management of type 2 diabetes mellitus. mdpi.comfda.govnih.gov While the primary focus of sialorphin research has been on other enzymes, the broader class of peptide-based compounds is often screened for DPP-IV inhibitory activity. Further research is needed to fully characterize the specific inhibitory potential and mechanism of H-Val-Arg-Gln-His-Asn-Pro-Arg-OH against DPP-IV.

Angiotensin-Converting Enzyme (ACE) Inhibition Potential

Angiotensin-converting enzyme (ACE) is a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. biorxiv.orgyoutube.com ACE inhibitors are widely used in the treatment of hypertension and heart failure. youtube.com Studies have indicated that centrally active ACE inhibitors may exert some of their effects through the modulation of endogenous opioid peptides. biorxiv.orgbrainpost.co Given that sialorphin is a naturally occurring peptide that influences opioid signaling, its potential to interact with and inhibit ACE is an area of ongoing investigation. The structural characteristics of sialorphin may allow it to bind to the active site of ACE, thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

Neprilysin Inhibition, drawing on Sialorphin Homology

Sialorphin has been identified as a natural and potent inhibitor of neprilysin (NEP), a membrane-bound neutral endopeptidase. nih.govpnas.orgnih.gov NEP is responsible for the degradation of several signaling peptides, including endogenous enkephalins, which are involved in pain perception. nih.govnih.gov By inhibiting NEP, sialorphin effectively protects these endogenous opioids from breakdown, leading to enhanced and prolonged analgesic effects. nih.govpnas.org

In vitro studies have demonstrated that sialorphin acts as a competitive inhibitor of NEP. nih.govpnas.orgnih.gov It has been shown to prevent the degradation of NEP substrates such as substance P and Met-enkephalin. nih.govpnas.org The inhibitory activity of sialorphin against NEP has been quantified, with reported IC50 values in the micromolar range, indicating a significant potency. nih.govpnas.orgnih.gov

Inhibitory Activity of Sialorphin Against Neprilysin (NEP)
SubstrateIC50 (µM)Inhibition TypeReference
Substance P0.4-1Competitive nih.govpnas.orgnih.gov

Metal Ion Complexation and Coordination Chemistry

The interaction of peptides with metal ions is a critical area of study, as these interactions can significantly influence the peptide's structure, stability, and biological activity. The presence of multiple potential coordination sites in the this compound sequence, including the imidazole (B134444) ring of histidine and the carboxylate and amino groups, suggests a rich coordination chemistry.

Interactions with Transition Metal Ions (e.g., Cu(II))

The interaction of sialorphin and its analogues with transition metal ions, particularly copper(II), has been a subject of investigation. epa.gov The histidine residue within the peptide sequence is a primary binding site for Cu(II) ions. The specific coordination environment can involve the imidazole nitrogen atoms of the histidine residue, as well as backbone amide nitrogens and carboxylate oxygen atoms. The formation of these complexes can alter the peptide's conformation and potentially modulate its biological activity.

Role of Histidine and Arginine Side Chains in Metal Chelation

The capacity of peptides to chelate metal ions is significantly influenced by the amino acid composition, particularly the presence of residues with side chains capable of forming coordination bonds. In the peptide this compound, the histidine and two arginine residues are of primary interest for their potential roles in metal binding.

Histidine: The imidazole ring of the histidine (His) side chain is a well-established and efficient ligand for various transition metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺). nih.gov This ability is fundamental to the function of many metalloproteins and is exploited in techniques like Immobilized Metal Affinity Chromatography (IMAC). nih.govrsc.org The nitrogen atoms within the imidazole ring can act as electron donor groups, forming stable coordination complexes with metal ions. nih.gov The affinity and stability of these complexes depend on factors such as pH and the number of histidine residues present in the peptide sequence. elsevierpure.comnih.gov Peptides with multiple histidine residues often exhibit enhanced metal-chelating capabilities, forming more stable, multidentate complexes. nih.govnih.gov

Arginine: The arginine (Arg) residue possesses a terminal guanidinium (B1211019) group, which can also participate in metal ion coordination. up.ptkarger.com While generally considered a weaker ligand than histidine or cysteine, the charged guanidinium group can contribute to the stabilization of peptide-metal complexes. up.ptmdpi.com Studies have shown that arginine residues can be involved in binding metal ions like Cu²⁺. up.pt The presence of an arginine residue at the C-terminus has been noted in several peptides with iron-chelating activity. mdpi.com In the context of this compound, the two arginine residues, one at the N-terminal end and one at the C-terminal end, could potentially cooperate with the central histidine residue to form a stable chelation site.

The combined presence of histidine and arginine suggests that this compound has the necessary functional groups to act as a metal-chelating agent. The specific coordination geometry and binding affinity would need to be determined experimentally through techniques such as potentiometric titration or spectroscopy.

Table 1: Key Amino Acid Residues and Their Functional Groups in Metal Chelation

Amino Acid ResidueFunctional GroupPotential Role in Chelation
Histidine (His) Imidazole RingPrimary binding site; nitrogen atoms act as electron donors to form coordinate bonds with metal ions like Cu²⁺, Zn²⁺, and Ni²⁺. nih.govrsc.org
Arginine (Arg) Guanidinium GroupSecondary binding site; charged group can interact with and help stabilize metal ions within the complex. up.ptmdpi.com
Aspartic Acid (Asp) / Glutamic Acid (Glu) Carboxyl GroupNot present in this peptide, but are strong metal binders. mdpi.comnih.gov
Cysteine (Cys) Thiol GroupNot present in this peptide, but has a high affinity for heavy metal ions. up.ptnih.gov

Membrane Interaction and Cell Penetrating Peptide (CPP) Evaluation

Cell-penetrating peptides (CPPs) are short peptides, typically 5-40 amino acids in length, that can translocate across the plasma membrane and facilitate the intracellular delivery of various molecular cargoes. nih.gov A common feature of many CPPs is a net positive charge at physiological pH, often due to a high content of basic amino acids like arginine and lysine. nih.gov The peptide this compound contains two arginine residues, making it a candidate for evaluation as a CPP.

The cationic nature imparted by the arginine residues is crucial for the initial interaction with the negatively charged phospholipids (B1166683) on the outer leaflet of the cell membrane. nih.gov This electrostatic interaction is often the first step in the internalization process. Peptides rich in arginine have been extensively studied as CPPs and are known to be effective at entering cells. mdpi.com

Assessment of Cellular Uptake Mechanisms (in vitro models)

To determine if this compound functions as a CPP, its cellular uptake efficiency and mechanism would be investigated using in vitro cell culture models. The primary mechanism for the uptake of many arginine-rich peptides is endocytosis, particularly macropinocytosis. mdpi.com

The assessment typically involves:

Labeling: The peptide is first synthesized with a fluorescent tag (e.g., fluorescein (B123965) isothiocyanate, FITC) to allow for visualization and quantification.

Incubation: The labeled peptide is incubated with a selected cell line (e.g., HeLa cells, MDA-MB-231 breast cancer cells) for a specific duration. nih.govmdpi.com

Quantification and Visualization: Cellular uptake is measured using techniques like flow cytometry (FACS) to quantify the percentage of fluorescent cells and the mean fluorescence intensity. nih.gov Confocal microscopy is used to visualize the subcellular localization of the peptide.

Mechanistic Studies: To elucidate the uptake pathway, the experiment is repeated in the presence of various endocytosis inhibitors. For instance, the significant suppression of uptake by ethylisopropylamiloride (EIPA) would indicate the involvement of macropinocytosis. mdpi.com Other inhibitors might target clathrin-mediated endocytosis (e.g., chlorpromazine) or caveolae-mediated endocytosis (e.g., genistein). A temperature-dependence study (e.g., performing the uptake assay at 4°C) is also common, as active, energy-dependent processes like endocytosis are inhibited at low temperatures.

Table 2: Common In Vitro Models and Inhibitors for Assessing Cellular Uptake

Assay/TechniquePurposeExample
Flow Cytometry (FACS) Quantify the efficiency of cellular uptake of a fluorescently labeled peptide. nih.govIncubation of MDA-MB-231 cells with a fluorescent peptide, followed by analysis to measure the increase in cellular fluorescence. nih.gov
Confocal Microscopy Visualize the intracellular distribution and localization of the peptide.Imaging of HeLa cells to determine if the peptide is trapped in endosomes or has reached the cytoplasm or nucleus.
Endocytosis Inhibition Assay Determine the specific pathway of cellular entry. mdpi.comPre-treating cells with inhibitors like EIPA (macropinocytosis), chlorpromazine (B137089) (clathrin-mediated), or genistein (B1671435) (caveolae-mediated) before adding the peptide. mdpi.com
Low-Temperature Incubation Confirm energy-dependent uptake.Performing the uptake assay at 4°C to see if internalization is blocked, which is characteristic of active transport processes.

Antioxidant Activity Assays (in vitro models)

The antioxidant capacity of peptides is linked to their amino acid composition, sequence, and structure. Peptides can exert antioxidant effects by scavenging free radicals, chelating pro-oxidative metals, or donating hydrogen atoms. The peptide this compound possesses residues that suggest potential antioxidant activity.

Specifically, the histidine residue can act as an antioxidant through a single electron transfer (SET) mechanism. nih.gov Additionally, the presence of hydrophobic amino acids, such as valine (Val), has been correlated with higher DPPH radical scavenging activity. nih.gov The metal-chelating ability of the peptide, as discussed in section 5.2.3, also contributes to its antioxidant potential by sequestering metal ions like Fe²⁺ and Cu²⁺ that can otherwise participate in Fenton reactions to produce highly reactive hydroxyl radicals.

Standard in vitro assays would be employed to quantify this potential activity.

Table 3: Common In Vitro Assays for Peptide Antioxidant Activity

AssayPrincipleMeasured Outcome
DPPH Radical Scavenging Assay Measures the ability of the peptide to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change. mdpi.comDecrease in absorbance at ~517 nm, often expressed as an IC₅₀ value (the concentration required to scavenge 50% of the radicals).
ABTS Radical Scavenging Assay Measures the ability of the peptide to scavenge the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.Decrease in absorbance at ~734 nm, expressed as an IC₅₀ value.
Ferric Reducing Antioxidant Power (FRAP) Measures the peptide's ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, resulting in a colored product. mdpi.comIncrease in absorbance at ~593 nm, compared to a standard like FeSO₄.
Metal Chelation Assay Measures the peptide's ability to compete with a chelating indicator (e.g., ferrozine) for a metal ion (e.g., Fe²⁺).Inhibition of the formation of the ferrozine-Fe²⁺ complex, indicating the peptide's chelating activity.

Anti-inflammatory Response Modulation (in vitro models)

Bioactive peptides can modulate inflammatory responses by influencing the production of key inflammatory mediators. The potential anti-inflammatory activity of this compound would be evaluated using established in vitro cell-based models. The most common approach involves stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the peptide's ability to suppress the subsequent inflammatory cascade. mdpi.comnih.gov

Key markers of inflammation that are typically quantified include pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory molecules like nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂), which are produced by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. rsc.orgmdpi.com A significant reduction in the levels of these markers in the presence of the peptide would indicate anti-inflammatory activity.

Table 4: Common In Vitro Assays for Peptide Anti-inflammatory Activity

Cell ModelInflammatory StimulusMeasured EndpointMethod of Detection
RAW 264.7 Murine Macrophages nih.govresearchgate.netLipopolysaccharide (LPS)Nitric Oxide (NO) ProductionGriess Reagent Assay researchgate.net
THP-1 Human Monocytes (differentiated into macrophages) nih.govimrpress.comLipopolysaccharide (LPS)Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) imrpress.comEnzyme-Linked Immunosorbent Assay (ELISA) elifesciences.org
RAW 264.7 or THP-1 cells Lipopolysaccharide (LPS)Protein expression of iNOS and COX-2 mdpi.comWestern Blotting
Human Peripheral Blood Mononuclear Cells (PBMCs) nih.govPhytohaemagglutinin (PHA) or LPSCytokine Release Profile (e.g., IFN-γ, IL-2, IL-10) nih.govtandfonline.comELISA or Multiplex Cytokine Array

Receptor Binding Assays

To determine if this compound exerts its biological effects through a specific cell surface receptor, receptor binding assays are performed. This is particularly relevant if the peptide's structure shows homology to a known receptor ligand or if a specific target is hypothesized. For example, the Gastrin-Releasing Peptide Receptor (GRPR), a member of the bombesin (B8815690) receptor family, is a target for various peptide-based therapeutics and diagnostics in oncology. tandfonline.com

A competitive binding assay is a standard method to assess the binding affinity of a test compound (the "competitor," in this case, this compound) for a specific receptor. The assay measures the ability of the unlabeled peptide to displace a known, radiolabeled ligand from the receptor.

The experimental setup involves incubating a preparation of cells or membranes expressing the receptor of interest (e.g., GRPR) with a fixed concentration of the radiolabeled ligand (e.g., ¹²⁵I-Bombesin) and varying concentrations of the unlabeled competitor peptide. The amount of radioactivity bound to the receptors is measured at each competitor concentration. A successful competitor will decrease the amount of bound radioligand in a dose-dependent manner. From this data, the half-maximal inhibitory concentration (IC₅₀) is calculated, which represents the concentration of the peptide required to displace 50% of the bound radioligand. The IC₅₀ value is then used to determine the binding affinity (Ki) of the peptide for the receptor. tandfonline.com

Table 5: Example Setup for a Competitive GRPR Binding Assay

ComponentDescriptionExample
Receptor Source Cells or membrane homogenates engineered to express high levels of the target receptor.PC-3 cells (prostate cancer cell line), which endogenously express GRPR.
Radioligand A high-affinity ligand for the receptor that is labeled with a radioisotope.[¹²⁵I-Tyr⁴]-Bombesin
Competitor The unlabeled test peptide, this compound, added in increasing concentrations.Concentrations ranging from 1 pM to 10 µM.
Assay Buffer A buffer solution that maintains physiological pH and contains protease inhibitors to prevent peptide degradation.Tris-HCl buffer with MgCl₂, bovine serum albumin (BSA), and bacitracin.
Separation Method A method to separate receptor-bound radioligand from unbound radioligand.Rapid filtration through glass fiber filters, followed by washing.
Detection Method Quantification of the radioactivity retained on the filters.Gamma counter.

Potential Applications and Future Research Directions

Development as a Molecular Probe for Biosensing and Imaging Research

The peptide's structure is well-suited for development into a molecular probe, a molecule used to detect and visualize biological processes. The presence of reactive side chains from amino acids like Arginine, Histidine, and Asparagine allows for straightforward chemical modification.

The development of fluorescent biosensors is a critical area of research for monitoring biological molecules in real-time. The peptide H-Val-Arg-Gln-His-Asn-Pro-Arg-OH can be chemically linked, or conjugated, to fluorescent dyes. The terminal amino group and the side chains of its constituent amino acids provide sites for such conjugation. Once labeled, this peptide could theoretically be used to probe interactions with specific biological targets. For instance, ratiometric fluorescent biosensors have been successfully developed for individual amino acids like L-arginine (Arg) and L-asparagine (Asn) by immobilizing enzymes and using fluorescent dyes that respond to the products of enzymatic reactions, such as ammonia (B1221849) nih.gov. This principle could be extended by using the full peptide as a targeting moiety, where its binding to a receptor or enzyme could induce a conformational change, altering the emission of the attached fluorescent dye and thus signaling the presence of the target.

For deeper tissue imaging, radiotracers are indispensable. The peptide this compound is a candidate for radiolabeling, particularly with medically relevant isotopes like Technetium-99m (99mTc). The process involves attaching the radioisotope to the peptide via a chelating agent. The amino acid sequence, which includes Histidine and two Arginine residues, offers potential coordination sites for radiometals explorationpub.com. Histidine, in particular, is known to be involved in the coordination of metal ions. The development of 99mTc-labeled peptides is a robust field, with numerous examples of peptides being used for tumor imaging and infection detection explorationpub.com. A radiolabeled version of this compound could be investigated for its biodistribution and targeting properties using techniques like single-photon emission computed tomography (SPECT), providing valuable data for preclinical research.

Scaffold for Rational Peptide Design and Chemical Biology Tool Development

A scaffold in peptide design is a core structure upon which new functionalities can be built. The sequence Val-Arg-Gln-His-Asn-Pro-Arg offers a stable and functionally diverse framework. In nature, ribosomally synthesized peptides often serve as scaffolds for extensive post-translational modifications, leading to a wide array of natural products nih.gov. Researchers can use this peptide as a starting point, systematically replacing or modifying its amino acids to explore structure-activity relationships. For example, substituting specific residues could enhance binding affinity to a target protein or improve its stability in biological fluids. This makes it a valuable tool for developing new chemical biology probes to investigate cellular pathways or to design peptide-based inhibitors.

Elucidation of Molecular Recognition Mechanisms Involving Oligopeptides

Understanding how molecules interact is fundamental to biology. The peptide this compound contains a rich assortment of functional groups that can participate in molecular recognition. The positively charged guanidinium (B1211019) groups of the two Arginine residues can form strong ionic bonds and hydrogen bonds, which are crucial for binding to negatively charged pockets in proteins or nucleic acids nih.gov. The Histidine residue, with its imidazole (B134444) side chain, can act as both a hydrogen bond donor and acceptor and is often found in enzyme active sites libretexts.orglibretexts.org. The polar side chains of Glutamine and Asparagine contribute to specificity through hydrogen bonding networks. Studying how this specific oligopeptide binds to various targets can provide detailed insights into the forces that govern peptide-protein interactions, including the roles of charge, hydrophobicity, and conformational preferences of amino acids like Proline pitt.edu.

Bioengineering Implications for Peptide-Based Functional Materials

Peptides are increasingly used as building blocks for advanced biomaterials due to their biocompatibility and programmability. The functionalization of materials with specific peptide sequences can dramatically alter their properties and biological interactions. For instance, the Arg-Gly-Asp (RGD) sequence is famously used to coat materials to promote cell adhesion for applications in tissue engineering nih.gov. Similarly, the this compound peptide could be immobilized on the surface of a biomaterial, such as a polymer or hydrogel. The properties of the resulting material would be influenced by the peptide's sequence. The charged and polar nature of this peptide could be exploited to create materials that promote specific cell interactions or possess unique enzymatic or catalytic activities.

Integration into High-Throughput Screening and Lead Discovery Platforms

High-throughput screening (HTS) allows for the rapid testing of vast numbers of compounds for biological activity. Peptide libraries are a cornerstone of many HTS campaigns for drug discovery. The peptide this compound can be included as a single entity in a screening library or used as a template to generate a focused library of related peptides. In such a library, each amino acid position could be varied to create millions of unique sequences. These libraries can then be screened against a therapeutic target, such as an enzyme or receptor, to identify "hit" compounds nih.gov. The use of advanced screening technologies, like fluorescence-activated cell sorting (FACS) with bead-based libraries, enables the efficient sifting of enormous libraries to find peptides with high binding affinity, which can then be developed into lead compounds for new therapies nih.gov.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing H-Val-Arg-Gln-His-Asn-Pro-Arg-OH, and what purity validation techniques are essential?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard method, using Fmoc/t-Bu chemistry for side-chain protection. Post-synthesis, reverse-phase HPLC with UV-Vis detection (214 nm) is critical for purity validation. Mass spectrometry (e.g., MALDI-TOF) confirms molecular weight. For quantification, amino acid analysis (AAA) or Edman degradation ensures sequence accuracy. Always include triplicate runs for reproducibility .

Q. What spectroscopic techniques are most effective for characterizing the secondary structure of this compound in aqueous solutions?

  • Methodological Answer : Circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) identifies α-helix, β-sheet, and random coil conformations. Pair with nuclear magnetic resonance (NMR), specifically 2D NOESY, to resolve tertiary interactions. For dynamic structural changes, use temperature-controlled CD with a Peltier system. Buffer selection (e.g., phosphate vs. Tris) must align with pH stability requirements to avoid artifactual peaks .

Q. What considerations are critical when selecting buffer systems for stability studies of this compound?

  • Methodological Answer : Prioritize buffers that mimic physiological conditions (e.g., PBS at pH 7.4) and avoid reactive ions (e.g., carbonate). Use accelerated stability testing (40°C/75% RH) with LC-MS monitoring to track degradation products. Include chelating agents (e.g., EDTA) if metal-catalyzed oxidation is suspected. Validate buffer compatibility via differential scanning calorimetry (DSC) to assess thermal denaturation profiles .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of this compound across different cell lines?

  • Methodological Answer : Apply the PICO framework to standardize experimental variables:

  • Population : Define cell lines (e.g., HEK293 vs. HeLa) and culture conditions (serum-free vs. serum-containing).
  • Intervention : Use dose-response curves (1 nM–100 µM) with a negative control (scrambled peptide).
  • Comparison : Cross-validate results using orthogonal assays (e.g., luciferase reporter vs. ELISA).
  • Outcome : Perform meta-analysis of variance (ANOVA) with post-hoc tests to identify cell-specific signaling pathway biases .

Q. What computational modeling approaches best predict the interaction between this compound and its putative molecular targets?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations (GROMACS) to assess binding affinities and conformational stability. Use homology modeling if the target structure is unresolved. Validate predictions via surface plasmon resonance (SPR) to measure kinetic parameters (KD, kon/koff). Apply machine learning tools like AlphaFold-Multimer for multi-domain interaction predictions .

Q. How should researchers statistically analyze dose-response data for this compound to account for non-linear receptor binding kinetics?

  • Methodological Answer : Use a four-parameter logistic model (4PL) to fit sigmoidal curves and calculate EC50/IC50. For non-linear kinetics (e.g., allosteric modulation), apply the Hill-Langmuir equation with variable slope factors. Employ Bayesian hierarchical modeling to pool data from multiple assays, reducing inter-experiment variability. Software tools like GraphPad Prism or R (drc package) are recommended .

Data Analysis and Contradiction Resolution

Q. What strategies mitigate batch-to-batch variability in this compound production during preclinical studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Critical Quality Attributes (CQAs) : Purity (>95%), endotoxin levels (<0.1 EU/mg).
  • Process Parameters : Monitor coupling efficiency (Kaiser test) and cleavage time.
  • Statistical Tools : Use multivariate analysis (PLS regression) to correlate synthesis conditions with CQAs. Include a stability-indicating assay (e.g., forced degradation via oxidative stress) in release criteria .

Ethical and Compliance Considerations

Q. How does GDPR compliance impact the handling of clinical data from studies involving this compound?

  • Methodological Answer : Anonymize patient data using double pseudonymization. Store encrypted datasets on EU-based servers only. Obtain explicit consent for biobanking peptide-derived samples. Document data processing activities via a Data Protection Impact Assessment (DPIA) and appoint a Data Protection Officer (DPO) for audits. Reference Tufts University’s GDPR guidelines for IRB alignment .

Methodological Frameworks

FrameworkApplication ExampleReference
PICO Standardizing variables in cell-based activity assays
FINER Evaluating feasibility of in vivo toxicity studies
QbD Optimizing peptide synthesis reproducibility

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.